molecular formula C34H41N7O5 B1684683 ethyl N-[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-N-pyridin-2-yl-beta-alaninate CAS No. 211915-06-9

ethyl N-[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-N-pyridin-2-yl-beta-alaninate

Cat. No.: B1684683
CAS No.: 211915-06-9
M. Wt: 627.7 g/mol
InChI Key: KSGXQBZTULBEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran etexilate is an orally administered prodrug that is rapidly converted by carboxylesterases to its active form, dabigatran . As a direct thrombin inhibitor, dabigatran reversibly and competitively binds to the active site of thrombin (Ki = 4.5 ± 0.2 nmol/L), a key serine protease in the coagulation cascade . By inhibiting thrombin, this compound effectively prevents the conversion of fibrinogen to fibrin, the central step in thrombus formation, and also demonstrates inhibitory effects on thrombin-induced platelet aggregation . This mechanism provides a predictable anticoagulant effect, making it a valuable tool for researching pathways related to thrombosis and hemostasis. Its primary research applications include the study of venous thromboembolism (VTE) prevention, stroke prevention in models of atrial fibrillation, and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) . The pharmacokinetic profile of dabigatran etexilate is characterized by a low oral bioavailability of 3-7%, reaching peak plasma concentrations in approximately 2 hours, and an elimination half-life of 12-17 hours . Excretion is predominantly renal, and its pharmacokinetics are not significantly affected by cytochrome P450 isoenzymes, which simplifies in vivo research design by minimizing metabolic complications . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Key on ui mechanism of action

Hemostasis is a complex process that balances coagulation to prevent excessive thrombus formation or excessive bleeding. Central to the coagulation process is the serine protease thrombin (FIIa), which is synthesized as inactive prothrombin (FII) and subsequently activated by FXa/FVa, leading to a positive feedback loop and the production of large quantities of thrombin; once enough thrombin is formed, it cleaves soluble fibrinogen to form insoluble fibrin fibres that, together with aggregated platelets, form a clot. Although beneficial in wound healing, aberrant thrombus formation can lead to serious health consequences. Dabigatran is a univalent reversible direct thrombin inhibitor (DTI) that competitively inhibits thrombin with a Ki of 4.5 ± 0.2 nmol/L. Furthermore, the reversible nature of the inhibition is believed to allow for some normal physiological thrombin function, which may help alleviate some adverse effects associated with anticoagulation therapy. In addition, dabigatran has several glucuronidated metabolites, all of which have been shown to possess _in vitro_ activity similar to the parent compound. In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway. However, the mechanism remains unclear as dabigatran inhibits platelet aggregation stimulated by thrombin and von Willebrand factor (vWF), but not by other pathways such as ADP- or thromboxane A2-induced aggregation.

CAS No.

211915-06-9

Molecular Formula

C34H41N7O5

Molecular Weight

627.7 g/mol

IUPAC Name

ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)

InChI Key

KSGXQBZTULBEEQ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N

Appearance

Solid powder

melting_point

180 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

1.8mg/ml, partly soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIBR 953;  BIBR-953;  BIBR953;  Dabigatran Etexilate;  Pradaxa and Prazaxa

Origin of Product

United States

Preparation Methods

Traditional Synthesis Approaches

Classical Synthetic Route

The original synthesis of dabigatran etexilate as described in early patent literature involves a multistep process starting from basic building blocks. A typical approach begins with 4-methylamino-3-nitrobenzoic acid as the starting material, which undergoes sequential transformations to build the benzimidazole core structure.

In the traditional route, one of the critical steps involves the use of n-hexyl chloroformate for the final acylation reaction to introduce the hexyloxycarbonyl group. This approach, while effective, has been associated with several drawbacks including the formation of multiple impurities (designated as impurities 20-27 in literature) that can be challenging to remove during purification.

The general sequence in the classical approach typically follows:

  • Formation of the benzimidazole core structure
  • Introduction of the pyridinyl-substituted β-alanine ethyl ester moiety
  • Incorporation of the 4-aminobenzamidine unit
  • Final acylation with n-hexyl chloroformate
  • Salt formation with methanesulfonic acid

Process Challenges in Traditional Approach

The traditional synthesis suffers from several limitations that impact the quality and yield of the final product:

  • The use of n-hexyl chloroformate introduces potential impurities due to contaminated starting materials or unwanted side reactions.
  • Pressure-handled reactions and catalytic hydrogenation steps are difficult to scale up for industrial production.
  • The Pinner reaction (conversion of nitrile to amidine) often results in hydrolysis byproducts that reduce yield and purity.
  • Purification processes to remove structurally similar impurities can be complex and inefficient.

Improved Synthesis Methods

Novel Synthon Approach

Detailed Synthesis Procedures

Preparation of Key Intermediates

Synthesis of Benzimidazole Core

The process starts with the formation of the benzimidazole core structure. A representative procedure involves:

  • Reacting 4-methylamino-3-nitrobenzoic acid (compound A) with ethyl 3-(pyridin-2-ylamino)propanoate (compound B) using a halogenating agent
  • Reducing the nitro group to obtain ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
  • Cyclization to form the benzimidazole ring system

Alternatively, a method described in a patent involves treating ethyl-3-[(3-amino-4-methylaminobenzoyl)-N-(pyridin-2-yl)-amino] propanoate with an acetic acid derivative such as dichloroacetyl chloride, dichloroacetic anhydride, or dichloroacetic acid to obtain ethyl-3-{[(2-dichloromethyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate, which is then converted to ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate.

Final Acylation and Salt Formation

Novel Synthon Method

The improved method using n-hexyl-4-nitrophenyl carbonate (compound 32) involves:

  • Reaction of the amidine intermediate with n-hexyl-4-nitrophenyl carbonate in an appropriate solvent
  • Purification steps to remove byproducts, including 4-nitrophenol
  • Conversion to the mesylate salt

A specific procedure describes:

  • Charging dabigatran base (compound 9, 1.0 kg, 1.59 mol) to a reactor
  • Heating the suspension to 40-45°C until dissolution
  • Filtering the clear solution over a celite bed and washing with acetone (1.0 L)
  • Cooling the combined filtrate to 25-30°C
  • Adding a solution of methanesulfonic acid (0.15 kg, 1.56 mol diluted with 4.5 L acetone)
  • Stirring the precipitated salt at 25-30°C for 1.0 hour
  • Cooling to 17-23°C and stirring for an additional hour
  • Filtering and washing the precipitated salt with acetone (1.0 L)
  • Drying the wet material for 5 hours at 40-45°C

This procedure yields 1.090 kg (95% yield) of dabigatran etexilate mesylate with 99.92% HPLC purity.

Traditional n-Hexyl Chloroformate Method

The traditional method employs n-hexyl chloroformate for the final acylation:

  • Dissolving the amidine intermediate in a mixture of water and a water-miscible solvent (preferably acetone)
  • Cooling to 0-25°C and adding potassium carbonate
  • Adding n-hexyl chloroformate in slight stoichiometric excess
  • Maintaining the reaction at the same temperature for at least 2 hours
  • Raising the temperature to 40-60°C until complete dissolution of solids
  • Separating the aqueous phase and processing the organic phase to obtain the product

Crystallization and Polymorphism

Crystallization Techniques

Several crystallization procedures have been described for obtaining pure dabigatran etexilate:

  • Dissolution in acetone followed by treatment with charcoal and filtration
  • Addition of methanesulfonic acid in acetone to form the mesylate salt
  • Crystallization from ethyl acetate after charcoalizing and filtration
  • Recrystallization from t-butanol for certain intermediates

A specific procedure involves:

  • Dissolving 30 g of dabigatran etexilate in 780 mL acetone
  • Stirring for 20 min at 25-30°C
  • Treating with charcoal and filtering
  • Washing the wet-cake with acetone
  • Treating the filtrate with 2.79 mL solution of methanesulfonic acid in 300 mL acetone

Impurity Control Strategies

Identified Impurities

Several impurities have been identified in the synthesis of dabigatran etexilate:

  • Impurities 20-27: Formed due to the use of n-hexyl chloroformate
  • Impurities 28-29: Resulting from hydrolysis during the Pinner reaction
  • Impurity 35 (nitrophenol): Byproduct when using n-hexyl-4-nitrophenyl carbonate
  • Impurity 36: Degradation product from hydrolysis of the amidine group
  • Impurities 37-38: Novel compounds formed through side reactions

Control Strategies

Several approaches have been developed to control impurities:

  • Replacement of n-hexyl chloroformate with n-hexyl-4-nitrophenyl carbonate or pure n-hexanol
  • Optimization of the Pinner reaction conditions to minimize hydrolysis products
  • Control of reaction temperature and workup procedures to prevent degradation of the amidine group
  • Use of stoichiometric quantities of acetic acid to control the formation of impurity 37
  • Implementation of effective purification procedures, including charcoal treatment and recrystallization

Table 2: Impurity Control Strategies

Impurity Type Source Control Strategy
Impurities 20-27 n-hexyl chloroformate Use of alternative reagents like n-hexyl-4-nitrophenyl carbonate
Impurities 28-29 Hydrolysis during Pinner reaction Optimization of reaction parameters (time, temperature, HCl strength)
Nitrophenol (35) Byproduct from n-hexyl-4-nitrophenyl carbonate Established purification process
Hydrolysis product (36) Water exposure Optimization of reaction temperature and workup procedures
Novel impurities (37-38) Side reactions Control of reactant stoichiometry and reaction conditions

Industrial Scale Considerations

Solvent Selection

The choice of solvents significantly impacts both process efficiency and environmental considerations:

Table 3: Solvent Selection for Different Reaction Steps

Reaction Step Preferred Solvents Considerations
Benzimidazole formation Acetonitrile, THF, chlorobenzene, ethyl acetate, methyl acetate, butyl acetate Performed at 40-80°C with acetate forming agent
Amidine formation Acetic acid, formic acid, ethanol, methanol, isopropanol, n-propanol, n-butanol Reaction at 25-28°C followed by sodium borohydride reduction
Final acylation Dichloromethane, chloroform, THF, ethyl acetate, acetone, acetonitrile Reaction at 0-5°C
Mesylate salt formation Acetone Control of temperature critical for proper crystallization

Chemical Reactions Analysis

Types of Reactions

Dabigatran etexilate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of hydrolysis is dabigatran, which is the active anticoagulant. Other metabolites include various oxidized and reduced forms of dabigatran .

Scientific Research Applications

Atrial Fibrillation

Dabigatran etexilate is extensively used for stroke prevention in patients with non-valvular atrial fibrillation. The RE-LY trial demonstrated that dabigatran significantly reduced the risk of stroke and systemic embolism by 34% compared to warfarin .

Venous Thromboembolism

Dabigatran is indicated for the treatment of VTE in adults and pediatric patients who have been treated with a parenteral anticoagulant for at least five days. It has shown comparable efficacy to warfarin in preventing recurrent VTEs .

Surgical Prophylaxis

The drug is also used to prevent VTE in patients undergoing elective hip or knee replacement surgery. Studies indicate that dabigatran significantly reduces the incidence of postoperative VTE compared to placebo .

Comparative Studies

A systematic review comparing dabigatran etexilate with warfarin highlighted several key findings:

  • Efficacy : Dabigatran demonstrated a lower incidence of major bleeding events compared to warfarin while maintaining similar efficacy in preventing thromboembolic events .
  • Safety Profile : While initial studies suggested a higher risk of myocardial infarction with dabigatran, subsequent analyses indicated no significant difference in this risk compared to warfarin .

Case Study 1: Atrial Fibrillation Management

A patient with atrial fibrillation was treated with dabigatran etexilate at a dose of 150 mg twice daily. Over a follow-up period of six months, the patient experienced no thromboembolic events and had only minor bleeding episodes, demonstrating the drug's safety and effectiveness in real-world settings .

Case Study 2: Post-Surgical Prophylaxis

In another case involving a patient post-hip replacement surgery, dabigatran was administered as prophylaxis against VTE. The patient showed no signs of thromboembolism during the follow-up period, reinforcing the drug's role in surgical settings .

Pharmacokinetics and Monitoring

Dabigatran etexilate's pharmacokinetic profile allows for predictable dosing without the need for routine coagulation monitoring. However, certain situations may warrant monitoring using specific assays such as dilute thrombin time or ecarin-based assays to assess anticoagulant effect .

Mechanism of Action

Dabigatran etexilate is converted to dabigatran in the body, which directly inhibits thrombin. Thrombin is a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, dabigatran prevents the formation of clots, thereby reducing the risk of stroke and other thromboembolic events .

Comparison with Similar Compounds

Key Findings:

  • In NVAF, dabigatran 150 mg twice daily reduced stroke risk by 35% compared to warfarin, with similar major bleeding rates .
  • For VTE treatment, dabigatran showed non-inferiority to warfarin (HR 1.10; 95% CI 0.65–1.84) with comparable safety .

Pharmacokinetic and Pharmacodynamic (PK/PD) Comparisons

Table 2: PK/PD Profiles of Direct Oral Anticoagulants

Parameter Dabigatran Etexilate Rivaroxaban Apixaban Edoxaban
Target Thrombin Factor Xa Factor Xa Factor Xa
Bioavailability 6–7% 60–100% 50% 62%
Half-life (h) 14–17 5–13 8–15 10–14
Renal Excretion 80% 35% 27% 50%
Dosing Frequency Twice daily Once/twice daily Twice daily Once daily

Key Insights:

  • Dabigatran’s renal excretion necessitates stricter monitoring in renal impairment compared to factor Xa inhibitors .
  • Factor Xa inhibitors (e.g., rivaroxaban) have higher bioavailability but carry elevated gastrointestinal (GI) bleeding risks .

Novel Thrombin Inhibitors and Structural Analogs

Recent research has focused on optimizing dabigatran’s scaffold to enhance efficacy and safety:

Table 3: Novel Thrombin Inhibitors vs. Dabigatran Etexilate

Compound Structural Modification Efficacy/Safety Findings Reference
I-8 (HTMP derivative) Tricyclic fused scaffold + HTMP Superior in vivo anticoagulant effect; lower bleeding risk
ZXX-4 Benzodiazepine-based inhibitor Comparable thrombin time prolongation to dabigatran
3n (azolo-pyrimidine) Azolo[1,5-a]pyrimidine scaffold 2.1× longer thrombin time vs. dabigatran
5d (azoloazine) Condensed azoloazine core 13× longer thrombin time vs. dabigatran

Key Insights:

  • Compound I-8 demonstrated enhanced antiplatelet activity and reduced bleeding complications in preclinical models .
  • Azolo-pyrimidine derivatives (e.g., 3n , 5d ) significantly outperformed dabigatran in thrombin time prolongation, though their clinical relevance remains under investigation .

Special Populations and Drug Interactions

  • Renal Impairment : Dabigatran requires dose adjustment (e.g., 75 mg twice daily if CrCl 15–30 mL/min), whereas edoxaban and apixaban have broader renal safety margins .
  • Pediatrics : Phase II trials show dabigatran’s tolerability in children, with dose adjustments based on age and weight .

Biological Activity

Dabigatran etexilate is a direct thrombin inhibitor that has gained recognition for its efficacy in preventing thromboembolic events, particularly in patients with non-valvular atrial fibrillation. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, pharmacodynamics, clinical efficacy, safety profiles, and case studies.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : Dabigatran etexilate is a prodrug that undergoes rapid hydrolysis by esterases in plasma and liver to form its active metabolite, dabigatran. Following oral administration, peak plasma concentrations of dabigatran are typically reached within 1.5 to 3 hours. The half-life of dabigatran ranges from 10 to 12 hours, with renal excretion being the primary route of elimination .

Pharmacodynamics : As a competitive and reversible inhibitor of thrombin, dabigatran inhibits both free and fibrin-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin. This action effectively disrupts the coagulation cascade, reducing thrombus formation. The anticoagulant effect can be monitored using various assays such as activated partial thromboplastin time (aPTT) and thrombin time (TT), where dabigatran exhibits dose-dependent prolongation .

Efficacy in Clinical Studies

Dabigatran has been evaluated in several pivotal trials, most notably the RE-LY trial, which compared its efficacy against warfarin. The results indicated that dabigatran at doses of 110 mg and 150 mg significantly reduced the incidence of stroke and systemic embolism compared to warfarin (1.11% vs. 1.69% per year) with a relative risk reduction of 34% .

Table 1: Clinical Efficacy Comparison

EndpointDabigatran 110 mgDabigatran 150 mgWarfarin
Stroke/Systemic Embolism Rate1.11%1.11%1.69%
Major Bleeding RateLowerLowerHigher
Intracranial Hemorrhage RateLowerLowerHigher

Safety Profile

The safety profile of dabigatran has been extensively studied. A systematic review indicated that dabigatran does not significantly increase the risk of major bleeding compared to warfarin; however, it is associated with a higher risk of gastrointestinal bleeding (RR 1.78) . Importantly, dabigatran's predictable pharmacokinetics eliminate the need for routine monitoring, which is a significant advantage over traditional anticoagulants like warfarin.

Case Studies

Several case studies have highlighted both the efficacy and safety concerns associated with dabigatran use:

  • Case Report on Excess Dabigatran : A patient on dabigatran developed significant lower extremity edema and gastrointestinal symptoms after two days without medication. This case underscores the importance of monitoring renal function as dabigatran is primarily renally excreted .
  • Real-World Efficacy Analysis : A study involving over 4,000 patients demonstrated that dabigatran significantly reduced the rates of mortality, pulmonary embolism, and myocardial infarction when compared to warfarin in an everyday clinical setting .

Q & A

Q. Methodological Consideration :

  • Genome-Wide Association Studies (GWAS) : Use cohorts like RE-LY (n=2,944) to identify SNPs at genome-wide significance (p<9×10⁻⁸) .
  • Clinical Implications : Screen for CES1 variants in trials to stratify patients by bleeding risk and optimize dosing.

Advanced Question: How should researchers address contradictions in meta-analyses regarding dabigatran’s association with myocardial infarction (MI)?

Answer :
A 2014 meta-analysis of 14 RCTs found dabigatran increased MI risk (OR: 1.34; 95% CI: 1.08–1.65) compared to warfarin, particularly at 150 mg BID (OR: 1.45; 95% CI: 1.11–1.91) . Contradictions arise from:

  • Heterogeneity : Trials varied in comparators (warfarin/enoxaparin/placebo) and endpoints (MI as secondary outcome) .
  • Confounding : Bleeding reduction (OR: 0.88) may offset MI risk in benefit-risk assessments .

Q. Methodological Recommendations :

  • Use Peto odds ratios for rare events and stratify by dose/comparator.
  • Conduct sensitivity analyses to exclude trials with high bleeding-event heterogeneity (e.g., RE-MOBILIZE vs. RE-NOVATE) .

Advanced Question: What analytical strategies are recommended for quantifying dabigatran and its metabolites in biological samples?

Answer :
LC-MS/MS with Isotope Labeling :

  • Deuterated Standards : Synthesize [²H₄]- or [²H₇]-dabigatran etexilate via nitration/alkylation for precise quantification .
  • Validation : Follow ICH guidelines for linearity (1–500 ng/mL), precision (CV <15%), and recovery (>90%) .

Q. Example Protocol :

Sample Prep : Use protein precipitation with acetonitrile.

Chromatography : Inertsil ODS-3V column, gradient elution (ammonium formate/acetonitrile) .

Detection : MRM transitions (e.g., m/z 472→289 for dabigatran) .

Advanced Question: How can dose tailoring improve dabigatran’s benefit-risk profile in specific populations?

Answer :
Strategies :

  • Renal Function : Adjust dose for CrCl 30–50 mL/min (e.g., 150→110 mg BID) to avoid accumulation .
  • Plasma Monitoring : Target trough concentrations of 50–100 ng/mL to balance efficacy (VTE prevention) and bleeding risk .

Q. Supporting Data :

  • Simulations show dose reduction by 25% in CES1 variant carriers lowers bleeding risk without compromising efficacy .

Advanced Question: What non-anticoagulant effects of dabigatran are emerging in preclinical research?

Answer :
Anti-Inflammatory Effects :

  • In bleomycin-induced lung fibrosis models, dabigatran reduced TGF-β1 levels (p<0.01) and thrombin-mediated inflammation .
  • Mechanism : Thrombin inhibition attenuates PAR-1 signaling, a driver of fibrotic pathways .

Q. Research Implications :

  • Explore dabigatran in fibrotic disorders (e.g., IPF) using endpoints like BALF thrombin activity and cytokine profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-N-pyridin-2-yl-beta-alaninate
Reactant of Route 2
Reactant of Route 2
ethyl N-[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-N-pyridin-2-yl-beta-alaninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.